![molecular formula C10H11NO2 B1517546 N-cyclopropyl-3-hydroxybenzamide CAS No. 1019466-68-2](/img/structure/B1517546.png)
N-cyclopropyl-3-hydroxybenzamide
Overview
Description
N-cyclopropyl-3-hydroxybenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-3-hydroxybenzamide is 1S/C10H11NO2/c12-9-3-1-2-7 (6-9)10 (13)11-8-4-5-8/h1-3,6,8,12H,4-5H2, (H,11,13)
. This indicates the presence of a cyclopropyl group attached to a hydroxybenzamide moiety.
Physical And Chemical Properties Analysis
N-cyclopropyl-3-hydroxybenzamide is a powder at room temperature .
Scientific Research Applications
Biosensing Applications
N-cyclopropyl-3-hydroxybenzamide has been investigated for its potential in biosensing applications. A study by Karimi-Maleh et al. (2014) focused on a high-sensitive biosensor based on a nanocomposite modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovation highlights the compound's role in enhancing the sensitivity and selectivity of biosensors in detecting specific biological molecules (Karimi-Maleh et al., 2014).
Medical Research
In medical research, derivatives of N-cyclopropyl-3-hydroxybenzamide have been utilized in various studies. For example, 3-aminobenzamide, a derivative, was used in a study by Zingarelli et al. (1997) to investigate its protective effects in myocardial reperfusion injury. This highlights the compound's potential therapeutic applications in cardiovascular diseases (Zingarelli et al., 1997).
Chemical Synthesis and Catalysis
N-cyclopropyl-3-hydroxybenzamide and its derivatives have applications in chemical synthesis and catalysis. Archambeau et al. (2015) explored the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions, underscoring the compound's utility in creating complex chemical structures (Archambeau et al., 2015).
Antibacterial Research
The potential of N-cyclopropyl-3-hydroxybenzamide derivatives in antibacterial research is also notable. Haydon et al. (2010) synthesized and characterized potent inhibitors of the bacterial cell division protein FtsZ, demonstrating the compound's role in developing new antibacterial agents (Haydon et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTIBEFUNWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-hydroxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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